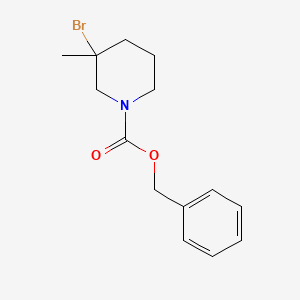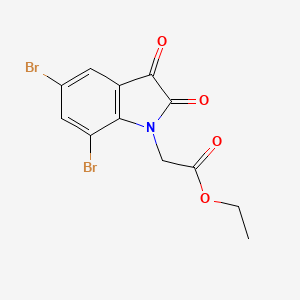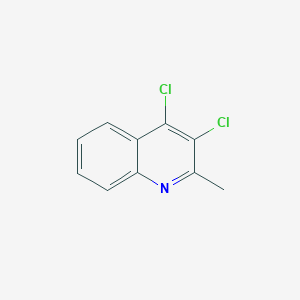
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester is a chemical compound with the molecular formula C8H16N2O3 It is known for its unique structure, which includes a morpholine ring attached to a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester typically involves the reaction of ethyl chloroformate with N-(4-morpholinomethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-(4-piperidinyl)-, ethyl ester
- Carbamic acid, N-(4-pyrrolidinyl)-, ethyl ester
- Carbamic acid, N-(4-azepanyl)-, ethyl ester
Uniqueness
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other carbamate compounds and allows for unique interactions with molecular targets.
特性
CAS番号 |
58050-49-0 |
|---|---|
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC名 |
ethyl N-(morpholin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C8H16N2O3/c1-2-13-8(11)9-7-10-3-5-12-6-4-10/h2-7H2,1H3,(H,9,11) |
InChIキー |
LFBJNHCQHSVJFB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


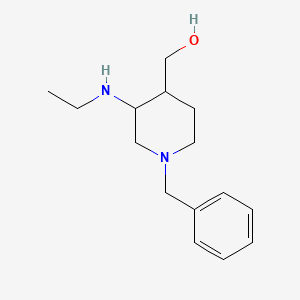
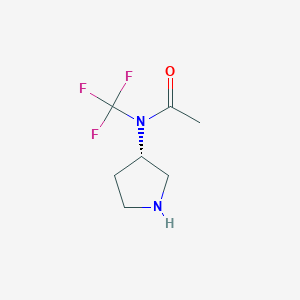
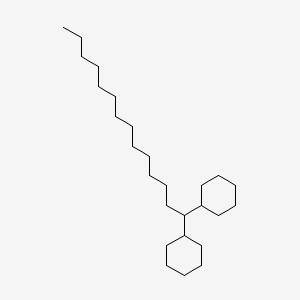
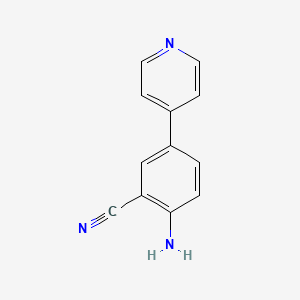
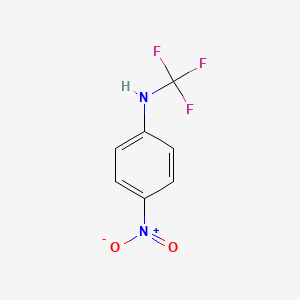


![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)

